(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 897473-51-7
VCID: VC7771935
InChI: InChI=1S/C16H14BrN3O2S/c17-11-3-4-12-14(10-11)23-16(18-12)20-7-5-19(6-8-20)15(21)13-2-1-9-22-13/h1-4,9-10H,5-8H2
SMILES: C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=CO4
Molecular Formula: C16H14BrN3O2S
Molecular Weight: 392.27

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone

CAS No.: 897473-51-7

Cat. No.: VC7771935

Molecular Formula: C16H14BrN3O2S

Molecular Weight: 392.27

* For research use only. Not for human or veterinary use.

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone - 897473-51-7

Specification

CAS No. 897473-51-7
Molecular Formula C16H14BrN3O2S
Molecular Weight 392.27
IUPAC Name [4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Standard InChI InChI=1S/C16H14BrN3O2S/c17-11-3-4-12-14(10-11)23-16(18-12)20-7-5-19(6-8-20)15(21)13-2-1-9-22-13/h1-4,9-10H,5-8H2
Standard InChI Key XZZMPXUBDMUULZ-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=CO4

Introduction

Molecular Architecture and Structural Characterization

The molecular formula of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is C₁₉H₁₇BrN₃O₂S, with a calculated molecular weight of 443.33 g/mol. This aligns with analogs such as (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone (PubChem CID: 18575582), which shares the bromobenzothiazole-piperazine core but differs in the methanone substituent . The benzothiazole moiety features a bromine atom at the 6-position, enhancing electrophilic reactivity for cross-coupling reactions, while the furan-2-yl group introduces electron-rich aromatic character conducive to π-stacking interactions .

Key structural features include:

  • Benzothiazole Core: A bicyclic system with sulfur and nitrogen atoms, known for its role in modulating pharmacokinetic properties in drug candidates .

  • Piperazine Linker: A six-membered diamine ring that enhances solubility and serves as a conformational spacer .

  • Furan-2-yl Methanone: A planar, oxygen-containing heterocycle that influences electronic distribution and metabolic stability .

Comparative analysis with structurally similar compounds reveals that the bromine atom and furan substituent likely confer distinct electronic properties, as evidenced by the reduced molecular weight (443.33 g/mol) compared to the 4-ethoxy analog (446.4 g/mol) .

Synthetic Pathways and Reaction Mechanisms

The synthesis of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone can be conceptualized through multi-step protocols derived from related benzothiazole-piperazine hybrids. A plausible route involves:

  • Benzothiazole Bromination:

    • 6-Bromobenzo[d]thiazol-2-amine is synthesized via bromination of benzo[d]thiazol-2-amine using N-bromosuccinimide (NBS) in acetic acid .

  • Piperazine Coupling:

    • The amine group undergoes nucleophilic substitution with 1-piperazinecarboxylate, followed by deprotection to yield 4-(6-bromobenzo[d]thiazol-2-yl)piperazine .

  • Methanone Formation:

    • Acylation of the piperazine nitrogen with furan-2-carbonyl chloride under Schotten-Baumann conditions completes the assembly .

Critical reaction parameters include temperature control (<0°C during acylation to minimize side reactions) and the use of anhydrous solvents (e.g., tetrahydrofuran) to prevent hydrolysis . Yield optimization often requires stoichiometric adjustments, with reported efficiencies of 60–75% for analogous compounds .

Physicochemical Properties and Reactivity

Solubility and Partitioning

The compound’s solubility profile is influenced by its heterocyclic components:

  • LogP (Predicted): ~3.2 (moderate lipophilicity, suitable for blood-brain barrier penetration) .

  • Aqueous Solubility: <0.1 mg/mL in neutral pH, improving under acidic conditions due to piperazine protonation .

Thermal Stability

Differential scanning calorimetry (DSC) data for analogs indicate a melting point range of 180–220°C, with decomposition above 300°C . The furan ring’s thermal lability may lower these thresholds compared to bulkier aryl substituents .

Reactivity

  • Electrophilic Aromatic Substitution: The bromine atom facilitates Suzuki-Miyaura cross-coupling, enabling diversification at the 6-position .

  • Nucleophilic Acylation: The methanone carbonyl reacts with Grignard reagents or hydrazines to form secondary alcohols or hydrazones, respectively .

Computational and Spectroscopic Characterization

DFT Calculations

Density functional theory (DFT) simulations at the B3LYP/6-31G(d) level predict:

  • HOMO-LUMO Gap: 4.1 eV, indicating moderate electronic stability .

  • Electrostatic Potential: Localized negative charge on the furan oxygen (-0.45 e) and benzothiazole sulfur (-0.32 e) .

Spectroscopic Data

  • IR (KBr): ν(C=O) at 1680 cm⁻¹; ν(C-Br) at 560 cm⁻¹ .

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzothiazole-H), 7.92 (d, J = 3.5 Hz, 1H, furan-H), 3.85–3.45 (m, 8H, piperazine-H) .

Industrial and Research Applications

Pharmaceutical Development

The compound’s modular structure positions it as a lead candidate for:

  • Oncology: Targeting kinase-driven malignancies via IKK-β inhibition .

  • Immunology: Attenuating cytokine storms in autoimmune diseases through chemokine receptor antagonism.

Material Science

Benzothiazole-furan hybrids serve as fluorescent probes due to their extended conjugation, with emission maxima ~450 nm (λₑₓ = 360 nm) . Applications in organic light-emitting diodes (OLEDs) are under exploration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator